N-(3-chlorophenyl)-2-methyloxolan-3-amine

Description

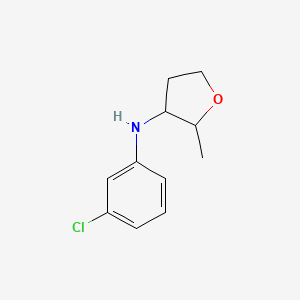

N-(3-Chlorophenyl)-2-methyloxolan-3-amine (CAS: 1555188-60-7) is a secondary amine featuring a 3-chlorophenyl substituent linked to a 2-methyloxolane (tetrahydrofuran) ring via an amine group. Its molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.69 g/mol . Structurally, the compound combines an aromatic chlorophenyl group with a saturated oxygen-containing heterocycle, which may influence its physicochemical properties and reactivity.

Potential applications could span pharmaceuticals or agrochemicals, given the prevalence of chlorophenyl motifs in bioactive molecules (e.g., pesticides in ) , though specific studies on its activity are absent in the evidence.

Properties

Molecular Formula |

C11H14ClNO |

|---|---|

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-methyloxolan-3-amine |

InChI |

InChI=1S/C11H14ClNO/c1-8-11(5-6-14-8)13-10-4-2-3-9(12)7-10/h2-4,7-8,11,13H,5-6H2,1H3 |

InChI Key |

KSCKWAJMTUGKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3-chlorophenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-methyloxolan-3-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-methyloxolan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen-Substituted Analogs

a. N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS: 1545810-10-3)

- Molecular Formula: C₁₂H₁₆ClNO

- Molecular Weight : 225.72 g/mol

- Key Differences :

- Substituent Position: Chlorine at the 4-position of the phenyl ring versus 3-position in the target compound.

- Additional Methyl Group: A 2-methyl group on the phenyl ring enhances steric hindrance.

- Implications: The 4-chloro substitution may alter electronic effects (e.g., resonance vs. The methyl group could reduce solubility compared to the unsubstituted analog .

b. N-(3-Bromophenyl)-2-methyloxolan-3-amine (CAS: 1546098-17-2)

- Molecular Formula: C₁₁H₁₄BrNO

- Molecular Weight : 256.14 g/mol

- Key Differences :

- Halogen Swap: Bromine replaces chlorine, increasing molecular weight and polarizability.

- Implications: Bromine’s larger atomic radius may enhance lipophilicity and influence binding in biological systems (e.g., enzyme inhibition).

Functional Group Variations

a. (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- Structure : Features a chlorophenethyl group linked to a naphthalene-propanamide backbone.

- Key Differences: Amide vs. Extended Aromatic System: The 6-methoxynaphthalenyl group may confer fluorescence or intercalation properties.

- Synthesis : Prepared via coupling of 2-(3-chlorophenyl)ethan-1-amine with naproxen, followed by spectral characterization (1H/13C NMR, UV/IR) .

b. (E)-N-(3-Chlorophenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide

- Structure : Contains a sulfonamide group and a di-chlorophenyl system.

- Conjugated Double Bond: The ethene linker may enable π-stacking or photochemical reactivity.

- Synthesis : Derived from 3-chlorostyrene and sulfuryl chloride, with a low yield (11%) due to steric challenges .

Structural and Property Comparison Table

Biological Activity

N-(3-chlorophenyl)-2-methyloxolan-3-amine is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

This compound features a unique structure comprising:

- Oxolane (tetrahydrofuran) ring : A five-membered cyclic ether that contributes to the compound's chemical stability.

- Chlorophenyl group : This aromatic moiety enhances the compound's lipophilicity and potential interactions with biological targets.

- Aminomethyl group : This functional group is crucial for forming hydrogen bonds with various biological molecules.

The molecular formula of this compound is with a molecular weight of approximately 225.71 g/mol.

Research suggests that this compound may interact with specific receptors and enzymes, influencing various biochemical pathways. The presence of the chlorophenyl group may enhance its binding affinity to biological targets, potentially leading to therapeutic effects. However, detailed studies on its mechanism of action are still limited and warrant further investigation.

Pharmacological Potential

Preliminary studies indicate that compounds with similar structures exhibit diverse biological activities, including:

- Anticonvulsant properties : Some related compounds have been shown to reduce seizure activity, suggesting potential applications in epilepsy treatment.

- Enzyme inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes, which could be relevant in treating metabolic disorders.

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(3-Fluorophenyl)-2-methyloxolan-3-amine | Contains fluorine, affecting reactivity | |

| 3-(4-Chlorophenyl)-N-methyloxolan-3-amine | Different chlorophenyl position | |

| N-(4-Chlorophenyl)-2-methyloxolan-3-amine | Different substitution pattern |

This table highlights how the presence of different halogen atoms (chlorine vs. fluorine) and varying positions of substituents can influence the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

- GABA Transporter Inhibition : A study on functionalized amino acids indicated that compounds structurally related to this compound could serve as inhibitors of GABA transporters, suggesting a potential role in modulating neurotransmission .

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant effects in animal models, indicating that this compound may also possess this activity, although specific studies on this compound are needed.

Future Directions

Further research is essential to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations should focus on:

- In vitro and in vivo studies : To assess pharmacodynamics and pharmacokinetics.

- Molecular docking studies : To predict binding affinities to various receptors.

- Toxicological assessments : To evaluate safety profiles for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.